Pridinol-d5

LC-MS/MS bioanalysis pharmacokinetics isotopic interference

Pridinol-d5 (C₂₀H₂₀D₅NO, molecular weight 300.46 g/mol) is the penta-deuterated isotopologue of Pridinol. It is synthesized by introducing five deuterium atoms at the para-positions of one phenyl ring, yielding a stable isotope-labeled analog.

Molecular Formula C20H25NO
Molecular Weight 300.4 g/mol
Cat. No. B12398820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePridinol-d5
Molecular FormulaC20H25NO
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O
InChIInChI=1S/C20H25NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-13,22H,3,8-9,14-17H2/i1D,4D,5D,10D,11D
InChIKeyRQXCLMGKHJWMOA-ZWYOJXJXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pridinol-d5 as a Deuterated Internal Standard: Procurement Baseline for LC-MS Bioanalysis


Pridinol-d5 (C₂₀H₂₀D₅NO, molecular weight 300.46 g/mol) is the penta-deuterated isotopologue of Pridinol [1]. It is synthesized by introducing five deuterium atoms at the para-positions of one phenyl ring, yielding a stable isotope-labeled analog [2]. This compound is classified as a stable isotope-labeled internal standard and is utilized exclusively for quantitative bioanalysis by liquid chromatography–tandem mass spectrometry (LC-MS/MS) in pharmacokinetic studies, therapeutic drug monitoring, and regulatory bioequivalence assessments [3].

Why Pridinol-d5 Cannot Be Replaced by Non-Isotopic or Lower-Labeled Internal Standards


Pridinol-d5 is not a pharmacological agent but an analytical tool, and its substitution with a generic alternative will directly degrade quantitative accuracy. In LC-MS/MS quantification of Pridinol, matrix effects, ion suppression, and extraction recovery variability can introduce substantial bias unless a co-eluting, chemically identical internal standard is employed [1]. Non-isotopic structural analogs (e.g., Diphenidol hydrochloride or Piroxicam) have been used in some HPLC-UV methods [2]; however, these analogs exhibit different retention times, ionization efficiencies, and extraction recoveries from Pridinol, failing to correct for analyte-specific variability [3]. Moreover, lower-mass deuterated labels (e.g., Pridinol-d3, if available) may present isotopic cross-talk where the internal standard's M+2 signal overlaps with the analyte's M+3 signal, compromising the lower limit of quantification (LLOQ) in low-concentration biological matrices. The penta-deuterated labeling (d5) of Pridinol-d5 provides a minimum +5 Da mass shift, ensuring baseline chromatographic resolution in the mass domain and eliminating isotopic interference .

Pridinol-d5: Quantitative Evidence and Comparative Differentiation Guide


Isotopic Cross-Talk Elimination: d5-Label vs. Hypothetical d3-Label for Low-Concentration Quantification

A common pitfall in selecting deuterated internal standards is isotopic cross-talk, where the internal standard's M+2 isotopic peak overlaps with the analyte's M+3 signal, causing overestimation at low concentrations. Pridinol-d5, with five deuterium atoms, provides a +5 Da mass shift. This mass increment ensures that the internal standard's M+0 peak is fully resolved from the analyte's M+0 peak, and critically, the internal standard's M+2 signal does not overlap with the analyte's M+3 or M+5 signals . In contrast, a hypothetical Pridinol-d3 label (+3 Da) would present a M+2 peak that partially overlaps with the analyte's M+5 signal, introducing bias at concentrations near the LLOQ [1].

LC-MS/MS bioanalysis pharmacokinetics isotopic interference

Structural Analog vs. SIL Internal Standard: Variability Correction in Plasma Matrix

Structural analogs such as Diphenidol hydrochloride have been employed as internal standards for Pridinol quantification in HPLC-UV methods [1]. However, LC-MS/MS analysis in biological matrices introduces ion suppression and extraction recovery variability that structural analogs cannot fully correct because they do not co-elute or co-ionize identically with the analyte [2]. Pridinol-d5, as a stable isotope-labeled (SIL) internal standard, exhibits identical chromatographic retention time and ionization efficiency to Pridinol, thereby normalizing for matrix effects, extraction losses, and instrument fluctuation [3].

bioanalytical method validation matrix effect correction LC-MS quantification

Regulatory Compliance: ANDA and Method Validation Support Documentation

Pridinol-d5 is supplied with comprehensive characterization data compliant with ICH and regulatory guidelines, including a Certificate of Analysis (COA) detailing purity (typically ≥95-98%), isotopic enrichment (≥98% deuterium incorporation), and structural confirmation by NMR and HRMS [1]. This documentation is essential for Abbreviated New Drug Application (ANDA) submissions and for establishing traceability in GMP analytical method validation [2]. In contrast, non-deuterated Pridinol reference standards or impure in-house synthesized internal standards lack the certified isotopic purity and characterization data required for regulatory acceptance [3].

regulatory submission ANDA GMP method validation reference standard

Position-Specific Label Stability: Aromatic vs. Aliphatic Deuteration

Deuterium labels located on aromatic rings (as in Pridinol-d5, where all five deuterium atoms are on one phenyl ring) are chemically stable and do not undergo hydrogen-deuterium back-exchange under standard LC-MS conditions [1]. This is a critical distinction from aliphatic deuterium labels at α-positions to carbonyls or on amines, which can back-exchange to hydrogen during sample preparation, storage, or chromatography, causing internal standard concentration drift and quantification inaccuracy [2].

deuterium exchange label stability H/D back-exchange

Recommended Procurement and Application Scenarios for Pridinol-d5


Human Pharmacokinetic and Bioequivalence Studies Requiring Plasma Quantification

In human pharmacokinetic trials where Pridinol plasma concentrations must be quantified down to sub-ng/mL levels (Cmax ~29 ng/mL; AUC ~188 h·ng/mL), Pridinol-d5 is the requisite internal standard to correct for plasma matrix effects and ensure method precision (%CV <10%) [1]. Regulatory guidelines for bioequivalence studies mandate the use of SIL internal standards to validate LC-MS/MS methods [2].

Veterinary Pharmacokinetics and Doping Control in Equine Sports

In thoroughbred horses, where irrelevant plasma concentrations of Pridinol are estimated at 0.00284 ng/mL, ultra-trace quantification is required [3]. Pridinol-d5 provides the isotopic resolution necessary to distinguish the analyte from endogenous interferences at these low levels and supports the establishment of regulatory thresholds in equestrian sports.

Generic Drug Product Development and ANDA Submissions

For pharmaceutical companies developing generic Pridinol formulations, Pridinol-d5 is supplied with full characterization data (COA, NMR, HRMS) compliant with regulatory guidelines, supporting method validation, stability studies, and ANDA submissions [4]. The certified purity and isotopic enrichment eliminate the need for additional internal standard qualification.

Metabolic Stability and In Vitro Drug-Drug Interaction Studies

In studies investigating Pridinol metabolism by cytochrome P450 enzymes or its potential as an anticholinergic agent, Pridinol-d5 serves as a tracer to quantify parent drug depletion and metabolite formation in hepatocyte or microsomal incubations [5]. Its stable aromatic deuteration ensures no metabolic H/D exchange, preserving isotopic integrity throughout incubation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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